![molecular formula C20H31N5O B6774588 N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide](/img/structure/B6774588.png)
N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, a piperidine ring, and a pyridine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the individual ring structures. The piperidine and piperazine rings are synthesized through cyclization reactions, while the pyridine ring is often introduced via a nucleophilic substitution reaction. The final step involves coupling these rings under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to a more consistent product. Additionally, the use of automated systems can reduce human error and increase scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially on the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide: shares structural similarities with compounds like:
Properties
IUPAC Name |
N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O/c1-16-7-8-21-19(14-16)23-10-12-24(13-11-23)20(26)22-15-18-4-2-3-9-25(18)17-5-6-17/h7-8,14,17-18H,2-6,9-13,15H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONPBPVCAHWTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)C(=O)NCC3CCCCN3C4CC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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